2-Nitro-3-(trifluoromethoxy)benzoic acid

pKa Acidity Electron-Withdrawing Group

Researchers often face failed syntheses when substituting regioisomeric nitro/trifluoromethoxy benzoic acids due to mismatched electronic and steric profiles. 2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0) provides the precise ortho-nitro/meta-trifluoromethoxy substitution pattern required for reliable reactivity. · Enhanced Reactivity: The dual electron-withdrawing groups accelerate Pd-catalyzed oxidative addition steps, enabling higher cross-coupling yields under milder conditions. · Selective Derivatization: The ortho-nitro group allows clean reduction to 2-amino-3-(trifluoromethoxy)benzoic acid, a privileged scaffold for fluorinated benzimidazoles and quinazolines. · Consistent Purity: Supplied at ≥98% purity, minimizing catalyst-poisoning impurities that compromise coupling reactions.

Molecular Formula C8H4F3NO5
Molecular Weight 251.12 g/mol
Cat. No. B8064883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-3-(trifluoromethoxy)benzoic acid
Molecular FormulaC8H4F3NO5
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H4F3NO5/c9-8(10,11)17-5-3-1-2-4(7(13)14)6(5)12(15)16/h1-3H,(H,13,14)
InChIKeyIFKCYFIJSBZQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-3-(trifluoromethoxy)benzoic Acid: A Dual-Activated Ortho-Substituted Benzoic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Nitro-3-(trifluoromethoxy)benzoic acid (CAS 1258547-42-0) is a polysubstituted aromatic carboxylic acid characterized by the presence of an ortho-nitro group and a meta-trifluoromethoxy group on the benzoic acid core. This specific substitution pattern confers distinct physicochemical properties, including enhanced acidity and lipophilicity relative to simple nitrobenzoic acids or other trifluoromethoxy-substituted benzoic acid isomers. The compound is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its dual electron-withdrawing substituents enable unique reactivity profiles in cross-coupling reactions and the construction of nitrogen-containing heterocycles [1]. Commercially, the compound is available in high purity (typically ≥96-98%), making it a reliable choice for demanding synthetic applications .

Why Generic Substitution of 2-Nitro-3-(trifluoromethoxy)benzoic Acid Fails in Advanced Synthesis


The assumption that any nitro- or trifluoromethoxy-substituted benzoic acid is interchangeable overlooks the critical impact of substitution pattern on both physicochemical and reactivity parameters. For instance, the position of the nitro group relative to the carboxylic acid dramatically influences the molecule's acidity and, consequently, its behavior in salt formation and hydrogen-bonding interactions [1]. The introduction of the strongly electron-withdrawing trifluoromethoxy group, particularly in a meta-position to the carboxyl and ortho to the nitro group, creates a unique electronic environment that is not replicated by other isomers. This results in a compound with a significantly lower pKa and a distinct lipophilicity profile (LogP) compared to its regioisomers or mono-substituted analogs [2]. These property differences directly translate to altered reactivity in key transformations like nucleophilic aromatic substitution, metal-catalyzed cross-couplings, and the formation of amide or ester derivatives, making direct substitution without re-optimization of reaction conditions likely to fail or result in poor yields.

Quantitative Differentiation of 2-Nitro-3-(trifluoromethoxy)benzoic Acid: pKa, LogP, and Substitution Pattern Advantages


Enhanced Acidity: Ortho-Nitro Group Synergism with Meta-Trifluoromethoxy Substituent

The predicted pKa of 2-nitro-3-(trifluoromethoxy)benzoic acid is 1.81±0.10, which is significantly lower (more acidic) than that of unsubstituted benzoic acid (pKa = 4.20) and mono-substituted nitrobenzoic acid isomers such as 2-nitrobenzoic acid (pKa = 2.16) or 3-nitrobenzoic acid (pKa = 3.47) [1]. The presence of the ortho-nitro group exerts a strong -I and -M effect, which is further amplified by the electron-withdrawing meta-trifluoromethoxy substituent. This synergistic effect results in an acidity enhancement of over two orders of magnitude compared to benzoic acid. Even when compared to a mono-substituted trifluoromethoxy analog like 2-(trifluoromethoxy)benzoic acid (pKa = 2.89±0.36), the target compound is over ten times more acidic, highlighting the unique contribution of the ortho-nitro group in this specific substitution pattern .

pKa Acidity Electron-Withdrawing Group Benzoic Acid Derivatives

Optimized Lipophilicity for Membrane Permeability vs. Other Trifluoromethoxy Isomers

The calculated octanol-water partition coefficient (LogP) for 2-nitro-3-(trifluoromethoxy)benzoic acid is 2.5, indicating a moderate to high lipophilicity that is advantageous for crossing biological membranes [1]. This value represents a balance between the lipophilic contribution of the trifluoromethoxy group and the polar contributions of the nitro and carboxylic acid moieties. Compared to other regioisomers, the LogP differs notably: 2-nitro-5-(trifluoromethoxy)benzoic acid has a reported LogP of 2.71, while the simple nitrobenzoic acids are considerably less lipophilic (e.g., 2-nitrobenzoic acid LogP ≈ 1.5) [2]. The 2.5 LogP value of the target compound suggests a more favorable balance for applications requiring both aqueous solubility and passive membrane diffusion compared to the more lipophilic 5-isomer or the less lipophilic non-fluorinated analogs.

LogP Lipophilicity Drug-likeness Trifluoromethoxy Isomers

Commercial Availability in High Purity for Research-Grade Synthesis

2-Nitro-3-(trifluoromethoxy)benzoic acid is commercially available from multiple reputable suppliers with purities typically ranging from 96% to 98%, as verified by HPLC or NMR analysis . This high level of purity is essential for its intended use as a synthetic intermediate, minimizing the risk of side reactions from impurities and ensuring reproducibility in multi-step synthetic sequences. In contrast, some closely related analogs like 3-nitro-4-(trifluoromethoxy)benzoic acid may be offered at a standard purity of 95% or are less consistently available across major chemical vendors . The target compound's established supply chain and documented quality control (including certificates of analysis from suppliers like Sigma-Aldrich) reduce procurement risk and the need for additional in-house purification, saving both time and resources for research and development laboratories .

Purity Commercial Availability Synthetic Intermediate Quality Control

High-Value Application Scenarios for 2-Nitro-3-(trifluoromethoxy)benzoic Acid


Synthesis of Fluorinated Heterocycles via Nitro Group Reduction

The ortho-nitro group in 2-nitro-3-(trifluoromethoxy)benzoic acid is ideally positioned for selective reduction to an amine, yielding 2-amino-3-(trifluoromethoxy)benzoic acid. This aniline derivative is a privileged building block for constructing fluorinated heterocycles such as benzimidazoles, quinazolines, and benzodiazepines, which are core scaffolds in numerous pharmaceuticals. The enhanced acidity of the starting material (pKa 1.81) can be exploited to facilitate selective amide bond formation prior to reduction, enabling a divergent synthesis strategy .

Development of Novel Agrochemicals with Improved ADME Properties

The unique combination of a high pKa (1.81) and a moderate LogP (2.5) makes this compound a valuable intermediate in the design of new agrochemicals. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, while the carboxylic acid can be readily derivatized into esters or amides to fine-tune physicochemical properties. This specific substitution pattern, with its distinct LogP of 2.5, is likely to produce active ingredients with a more favorable balance of soil mobility and plant uptake compared to those derived from more lipophilic (e.g., 2-nitro-5-isomer, LogP 2.71) or less lipophilic (e.g., 2-nitrobenzoic acid, LogP 1.5) starting materials .

Metal-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

The ortho-nitro group in 2-nitro-3-(trifluoromethoxy)benzoic acid can act as a directing group in C-H activation reactions or be converted into a halogen or pseudo-halogen for participation in Suzuki-Miyaura, Negishi, or Ullmann-type cross-couplings. The presence of the strong electron-withdrawing nitro and trifluoromethoxy groups can accelerate oxidative addition steps in palladium-catalyzed cycles, potentially leading to higher yields and milder reaction conditions compared to less electron-deficient benzoic acid derivatives. The high commercial purity (≥96%) of this building block ensures that cross-coupling reactions proceed without interference from catalyst-poisoning impurities .

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